REACTION_CXSMILES
|
[C:1]([O-:8])(=[O:7])[CH2:2][CH2:3][C:4]([O-:6])=[O:5].[NH4+:9].[NH4+].S([O-])([O-])(=O)=O.[NH4+].[NH4+]>O>[C:1]([O-:8])(=[O:7])[CH2:2][CH2:3][C:4]([O-:6])=[O:5].[NH4+:9].[NH4+:9].[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5] |f:0.1.2,3.4.5,7.8.9|
|
Name
|
ammonium succinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)[O-])(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
collected in Experiments I, II and III
|
Type
|
CUSTOM
|
Details
|
From Experiment I, a pH value of 1.6 was chosen as the target pH for the crystallization of succinic acid
|
Type
|
CUSTOM
|
Details
|
From Experiment II, 80% w/w methanol solution was chosen as the target methanol-water ratio for the crystallization of sulfates
|
Type
|
CUSTOM
|
Details
|
results of Experiment III
|
Name
|
ammonium succinate
|
Type
|
product
|
Smiles
|
C(CCC(=O)[O-])(=O)[O-].[NH4+].[NH4+]
|
Name
|
succinic acid
|
Type
|
product
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |